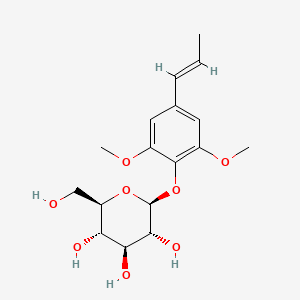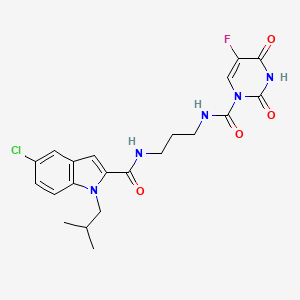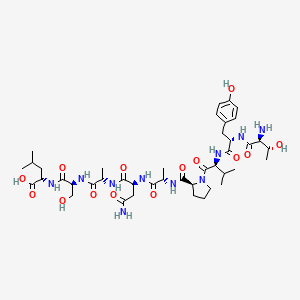
Tyvpanasl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyvpanasl is a peptide epitope consisting of nine amino acids derived from the HER2/neu protein. It is known for its ability to bind to MHC I molecules and is used in the preparation of J-LEAPS vaccines . This compound has significant implications in cancer research, particularly in the development of therapeutic vaccines targeting HER2/neu-positive tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tyvpanasl is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA (trifluoroacetic acid) to remove protecting groups from the amino acids .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product undergoes rigorous purification steps, including HPLC (high-performance liquid chromatography), to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Tyvpanasl primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: TFA
Solvents: DMF (dimethylformamide), DCM (dichloromethane)
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, with the sequence Thr-Tyr-Val-Pro-Ala-Asn-Ala-Ser-Leu .
Wissenschaftliche Forschungsanwendungen
Tyvpanasl has a wide range of applications in scientific research, particularly in the fields of immunology and oncology .
Cancer Research: this compound is used in the development of therapeutic vaccines targeting HER2/neu-positive tumors.
Immunology: As an MHC I-binding epitope, this compound is used to study antigen-specific CD8 T cell responses.
Vaccine Development: This compound is a key component in the formulation of J-LEAPS vaccines, which are designed to induce strong cytotoxic T lymphocyte (CTL) responses against cancer cells.
Wirkmechanismus
Tyvpanasl exerts its effects by binding to MHC I molecules on the surface of antigen-presenting cells. This binding facilitates the presentation of the peptide to CD8 T cells, leading to their activation and proliferation . The activated CD8 T cells then target and destroy HER2/neu-positive tumor cells, thereby exerting an anti-tumor effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SIINFEKL: A well-known MHC I-binding epitope derived from ovalbumin.
GILGFVFTL: An epitope from the influenza virus matrix protein.
Uniqueness of Tyvpanasl
This compound is unique due to its specific sequence derived from the HER2/neu protein, making it particularly effective in targeting HER2/neu-positive tumors . Unlike other epitopes, this compound has been extensively studied for its role in cancer immunotherapy and vaccine development .
Eigenschaften
Molekularformel |
C42H66N10O14 |
|---|---|
Molekulargewicht |
935.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H66N10O14/c1-19(2)15-28(42(65)66)49-38(61)29(18-53)50-35(58)21(5)45-36(59)27(17-31(43)56)47-34(57)22(6)46-39(62)30-9-8-14-52(30)41(64)33(20(3)4)51-37(60)26(48-40(63)32(44)23(7)54)16-24-10-12-25(55)13-11-24/h10-13,19-23,26-30,32-33,53-55H,8-9,14-18,44H2,1-7H3,(H2,43,56)(H,45,59)(H,46,62)(H,47,57)(H,48,63)(H,49,61)(H,50,58)(H,51,60)(H,65,66)/t21-,22-,23+,26-,27-,28-,29-,30-,32-,33-/m0/s1 |
InChI-Schlüssel |
UKSQKNGHLVXYRE-FYPZIEDISA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine](/img/structure/B12379986.png)
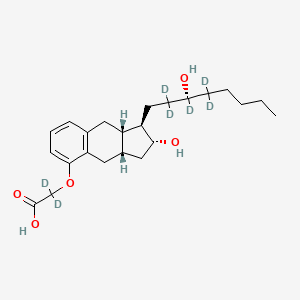

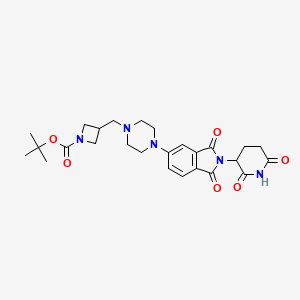




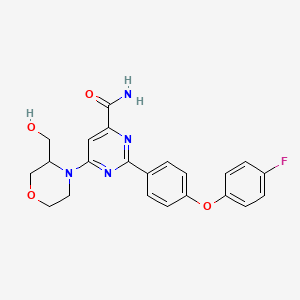
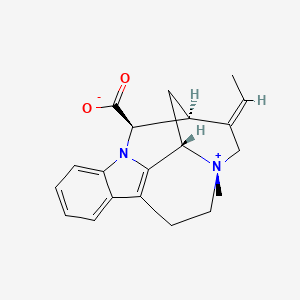
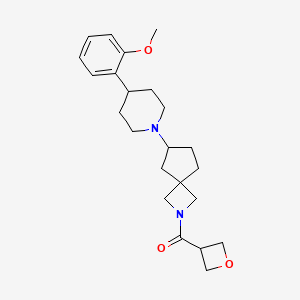
![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
